Quercetagetin

Kinase inhibition Cancer research Pim-1

Procure Quercetagetin for its distinct C6-hydroxyl group, which confers target selectivity that quercetin cannot match. It is a potent and selective PIM1 kinase probe (IC50 0.34 µM) essential for cancer and inflammation research. Ensures reproducible results when substituted with inferior analogs.

Molecular Formula C15H10O8
Molecular Weight 318.23 g/mol
CAS No. 90-18-6
Cat. No. B192229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetagetin
CAS90-18-6
Synonyms3,5,6,7,3',4'-hexamethoxyflavone
3,5,6,7-Tetrahydroxy-2-(3,4-dihydroxyphenyl)-4H-1-benzopyran-4-one
quercetagetin
quercetogetin
Molecular FormulaC15H10O8
Molecular Weight318.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O)O
InChIInChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H
InChIKeyZVOLCUVKHLEPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quercetagetin (CAS 90-18-6): A 6-Hydroxyflavonol with Differentiated Enzyme Inhibition and Antioxidant Profile for Research Procurement


Quercetagetin (3,3′,4′,5,6,7-hexahydroxyflavone), also known as 6-hydroxyquercetin, is a naturally occurring flavonol characterized by an additional hydroxyl group at the C6 position of the A-ring compared to the common dietary flavonol quercetin [1]. It is a moderately potent, cell-permeable, ATP-competitive, and reversible inhibitor of Pim-1 kinase (IC₅₀ = 0.34 μM) [2], with additional activity against JNK1 and reverse transcriptase [3]. This compound is predominantly isolated from the flowers of Tagetes species (marigold) and the peel of immature Citrus unshiu, where it represents a major bioactive constituent [1].

Why Quercetagetin Cannot Be Substituted by Generic Quercetin or Other Common Flavonols in Targeted Research


The structural hallmark of quercetagetin—the presence of a hydroxyl group at the C6 position—fundamentally distinguishes it from quercetin (C6-H), patuletin (C6-OCH₃), and other common flavonols [1]. This single substitution critically alters biological activity, as demonstrated in a systematic analysis of C6-substituted flavonols where antiproliferative potency and apoptotic activity varied markedly depending on the C6 moiety [2]. Furthermore, the C6-OH group is a structural prerequisite for the inhibition of certain enzymes, including reverse transcriptase, where the presence of hydroxyl groups at positions 5, 6, and 7 is essential for activity [3]. Consequently, generic substitution of quercetagetin with quercetin or other flavonols in experimental systems is not scientifically valid and may lead to divergent outcomes in assays involving Pim-1 kinase, specific inflammatory chemokines, or enzyme inhibition panels.

Quantitative Comparative Evidence: Quercetagetin Versus Closest Analogs in Key Research Applications


Pim-1 Kinase Inhibition: Quercetagetin Exhibits Sub-Micromolar Potency with Defined Selectivity Profile Over Pim-2, PKA, RSK2, and JNK

Quercetagetin is a moderately potent, cell-permeable, ATP-competitive, and reversible inhibitor of Pim-1 kinase with an IC₅₀ of 0.34 μM [1]. It demonstrates a defined selectivity profile over related kinases: Pim-2 (IC₅₀ = 3.45 μM, 10.1-fold selectivity), RSK2 (IC₅₀ = 2.82 μM, 8.3-fold), JNK (IC₅₀ = 4.6 μM, 13.5-fold), and PKA (IC₅₀ = 21.2 μM, 62.4-fold) [2]. This selectivity profile is explicitly characterized and quantitated in primary literature, providing researchers with a known target engagement window that is not available for many other flavonol compounds. Importantly, quercetin, the closest structural analog lacking the C6-OH group, does not exhibit comparable Pim-1 inhibitory activity at sub-micromolar concentrations, underscoring the functional significance of the C6 hydroxylation [3]. Quercetagetin inhibits cellular BAD phosphorylation in Pim-1-expressing RWPE2 cells with an IC₅₀ of 5.5 μM and induces growth arrest with an ED₅₀ of 3.8 μM [1].

Kinase inhibition Cancer research Pim-1 Oncology

TARC and MDC Chemokine Suppression: Quercetagetin Demonstrates Superior Anti-Inflammatory Activity Over Quercetin in Human Keratinocytes

In a comparative evaluation of flavonoids from immature Citrus unshiu, quercetagetin exhibited stronger inhibitory effects on the protein and mRNA expression of TARC (thymus and activation-regulated chemokine, CCL17) and MDC (macrophage-derived chemokine, CCL22) than other flavonoids tested [1]. Quercetagetin particularly demonstrated better activity on TARC and MDC levels than quercetin [1]. This differential activity is particularly relevant as TARC and MDC are key inflammatory chemokines implicated in atopic dermatitis and other inflammatory skin disorders [1]. The study explicitly states that among various flavonoids evaluated, quercetagetin has stronger inhibitory effects than other flavonoids [1].

Anti-inflammatory Dermatology Atopic dermatitis Chemokines

Reverse Transcriptase Inhibition: Quercetagetin Demonstrates Potent Activity Against HIV Reverse Transcriptase (Ki = 0.46 μM) with Structure-Activity Relationship Defined

In a systematic evaluation of flavonoid inhibitors of reverse transcriptase (RT) from Rauscher murine leukemia virus (RLV) and human immunodeficiency virus (HIV), quercetagetin demonstrated potent inhibitory activity with a Ki value of 0.46 μM against HIV reverse transcriptase [1]. Comparative analysis revealed that HIV reverse transcriptase was inhibited by 90% in the presence of 2 μg/mL quercetagetin, compared to 100% for quercetin and myricetin, 70% for baicalein [1]. The study established that the presence of hydroxyl groups at positions 5, 6, and 7 (the baicalein motif) is a prerequisite for RT inhibition, while quercetagetin uniquely combines this structural feature with additional hydroxylation at positions 3, 3′, and 4′ (the quercetin motif), making it a structurally hybrid inhibitor [1]. Notably, quercetagetin was also identified as a strong inhibitor of DNA polymerase I, whereas baicalein showed high specificity for RT alone [1].

Antiviral Reverse transcriptase HIV Enzyme inhibition

In Vitro Antioxidant and Enzyme Inhibition Profile: Quercetagetin Demonstrates Distinct IC₅₀ Values Against Quercetin and Rutin in DPPH, ABTS, α-Glucosidase, α-Amylase, and Pancreatic Lipase Assays

Quercetagetin extracted from marigold (Tagetes erecta L.) inflorescence residues was evaluated for in vitro antioxidant and enzyme inhibitory activities in direct comparison with quercetin and rutin [1]. Quercetagetin exhibited DPPH radical scavenging with IC₅₀ = 27.12 ± 1.31 μmol/L, ABTS radical scavenging with IC₅₀ = 12.16 ± 0.56 μmol/L, and hydroxyl radical scavenging with IC₅₀ = 1833.97 ± 6.66 μmol/L [1]. For anti-diabetic and anti-obesity targets, quercetagetin inhibited α-glucosidase with IC₅₀ = 180.11 ± 3.68 μmol/L, α-amylase with IC₅₀ = 137.71 ± 3.55 μmol/L, and pancreatic lipase with IC₅₀ = 2327.58 ± 12.37 μmol/L [1]. While the study reports that quercetagetin had lower α-glucosidase and α-amylase inhibitory activities than quercetin, the compound exhibited strong overall activity and was characterized for inhibition kinetics (non-competitive for α-glucosidase and α-amylase; mixed-type for pancreatic lipase) [1].

Antioxidant Anti-diabetic Anti-obesity Metabolic syndrome

JNK1 Inhibition and In Vivo Anti-Tumor Activity: Quercetagetin Suppresses Tumor Incidence and Volume in Two-Stage Skin Carcinogenesis Mouse Model

Structural and functional analysis identified quercetagetin as a natural JNK1 inhibitor [1]. Quercetagetin attenuated the phosphorylation of c-Jun and AKT, suppressed AP-1 and NF-κB promoter activities, and reduced cell transformation [1]. Critically, in a two-stage skin carcinogenesis mouse model, quercetagetin attenuated tumor incidence and reduced tumor volumes, providing in vivo evidence of anti-tumor efficacy [1]. While this evidence does not include a direct comparator within the same study, the JNK1 inhibitory activity of quercetagetin (IC₅₀ = 4.6 μM) is a defined molecular target [2] that distinguishes it from quercetin and other common flavonols that do not exhibit the same JNK1 inhibition profile.

JNK1 inhibitor Cancer chemoprevention In vivo Skin carcinogenesis

Feed Additive Efficacy: Dietary Quercetagetin (20 mg/kg) Restores Growth Performance and Reduces Stress Markers in Broilers Under High Stocking Density

In a 2 × 2 factorial design study, dietary supplementation with 20 mg/kg quercetagetin (QG) significantly alleviated the negative effects induced by high stocking density (22.2 birds/m²) in broiler chickens [1]. Under high-density conditions, QG supplementation restored body weight (BW), average daily gain (ADG), and average daily feed intake (ADFI) (p < 0.05) [1]. QG significantly reduced serum stress hormone levels (CORT and ACTH) and pro-inflammatory cytokines (IL-1β and IL-6) (p < 0.05) while enhancing liver antioxidant enzyme activities (GSH-Px, T-SOD), serum CAT and T-SOD activities, and mitochondrial function (GSH, complex I-III, ATP contents) (p < 0.05) [1]. Furthermore, QG positively influenced cecal microbiota composition, promoting gut health [1]. A separate study demonstrated that dietary QG at 600 mg/kg improved reproductive performance in heat-stressed female rabbits and growth performance of their offspring [2].

Functional feed additive Poultry Oxidative stress Gut microbiota

Procurement-Guiding Application Scenarios for Quercetagetin Based on Quantified Differential Evidence


Oncology Research: Pim-1 Kinase Target Validation and Selectivity Profiling

Quercetagetin serves as a defined, cell-permeable Pim-1 kinase inhibitor with an IC₅₀ of 0.34 μM and characterized selectivity over Pim-2 (3.45 μM), RSK2 (2.82 μM), JNK (4.6 μM), and PKA (21.2 μM) [1]. Researchers can employ quercetagetin in Pim-1-expressing cell lines such as RWPE2 prostate cancer cells, where it inhibits BAD phosphorylation (IC₅₀ = 5.5 μM) and induces growth arrest (ED₅₀ = 3.8 μM) [1]. This compound is also a validated JNK1 inhibitor with in vivo tumor-suppressive activity in a two-stage skin carcinogenesis mouse model [2].

Dermatological Inflammation Research: TARC/MDC Chemokine Suppression in Atopic Dermatitis Models

Quercetagetin demonstrates superior inhibitory activity against TARC (CCL17) and MDC (CCL22) chemokine expression compared to quercetin and other flavonoids in HaCaT human keratinocytes [3]. Researchers investigating atopic dermatitis, psoriasis, or other Th2-mediated inflammatory skin conditions should select quercetagetin over generic quercetin for studies requiring potent suppression of these disease-relevant chemokines.

Antiviral Research: Reverse Transcriptase Inhibition and DNA Polymerase Studies

Quercetagetin inhibits HIV reverse transcriptase with a Ki of 0.46 μM and demonstrates a unique structural hybrid profile combining the 5,6,7-trihydroxyflavone (baicalein) motif and the 3,3′,4′-trihydroxyflavone (quercetin) motif [4]. Researchers investigating structure-activity relationships of flavonoid RT inhibitors or requiring a compound that also inhibits DNA polymerase I should select quercetagetin for its defined dual-enzyme inhibition profile [4].

Agricultural and Feed Additive Research: Stress Mitigation in Poultry and Rabbit Production

Quercetagetin at 20 mg/kg dietary supplementation restores growth performance, reduces stress hormones (CORT, ACTH), suppresses pro-inflammatory cytokines (IL-1β, IL-6), and enhances liver antioxidant and mitochondrial function in broilers under high stocking density conditions [5]. In heat-stressed rabbits, 600 mg/kg dietary QG improves reproductive performance and offspring growth [6]. Industrial feed additive research programs should prioritize quercetagetin for stress-mitigation studies based on this peer-reviewed, species-specific efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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